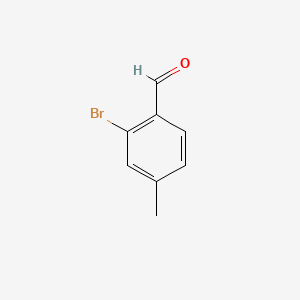

2-Bromo-4-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZMDYCVUCMIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405206 | |

| Record name | 2-Bromo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-54-4 | |

| Record name | 2-Bromo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methylbenzaldehyde (CAS: 824-54-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzaldehyde, a versatile aromatic aldehyde widely utilized as a key intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to yellow crystalline powder.[1] It is sensitive to air and should be stored in an inert atmosphere.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 824-54-4 | [2] |

| Molecular Formula | C₈H₇BrO | [2] |

| Molecular Weight | 199.04 g/mol | [2] |

| Melting Point | 30-35 °C | |

| Boiling Point | 114-115 °C at 5 mmHg | |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| InChI Key | MUZMDYCVUCMIDC-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(c(Br)c1)C=O |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum for this compound was not found in the literature search, data for structurally similar compounds allows for a reasonable prediction of the expected chemical shifts.

¹H NMR (Predicted):

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will exhibit complex splitting patterns (doublets and a doublet of doublets) in the range of δ 7.2-7.9 ppm.

-

Methyl Protons (-CH₃): A singlet corresponding to the methyl group is anticipated around δ 2.4 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to resonate in the range of δ 190-195 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear between δ 125-145 ppm, with the carbon bearing the bromine atom showing a characteristic chemical shift.

-

Methyl Carbon (-CH₃): The methyl carbon signal is expected around δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~2820 and ~2720 | Medium | C-H stretch of aldehyde | [3] |

| ~1700 | Strong | C=O stretch of aldehyde | [3] |

| ~1600, ~1475 | Medium-Strong | C=C stretching in aromatic ring | [3] |

| ~800-900 | Strong | C-H out-of-plane bending for substituted benzene | [3] |

| ~600-700 | Medium-Strong | C-Br stretch | [3] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a prominent molecular ion peak. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Predicted Fragmentation Pattern:

-

M⁺: The molecular ion peak at m/z 198 (with ⁷⁹Br) and 200 (with ⁸¹Br).

-

[M-H]⁺: Loss of the aldehydic hydrogen to form a stable acylium ion at m/z 197/199.[4]

-

[M-CHO]⁺: Loss of the formyl group (29 amu) to give a bromotoluene fragment at m/z 169/171.[4]

-

[M-Br]⁺: Loss of the bromine atom to yield a methylbenzoyl cation at m/z 119.

Synthesis of this compound

A well-established and reliable method for the synthesis of this compound is documented in Organic Syntheses.[5] This procedure involves a three-step process starting from 2-bromo-4-methylaniline.

Experimental Protocol: Synthesis from 2-Bromo-4-methylaniline

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.139 (1973); Vol. 41, p.13 (1961).[5]

Step A: Preparation of Formaldoxime Solution

-

A mixture of 11.5 g (0.38 mole) of paraformaldehyde and 26.3 g (0.38 mole) of hydroxylamine hydrochloride in 170 mL of water is heated until a clear solution is obtained.

-

To this solution, 51 g (0.38 mole) of hydrated sodium acetate is added.

-

The mixture is gently boiled under reflux for 15 minutes to yield a 10% solution of formaldoxime.

Step B: Diazotization of 2-Bromo-4-methylaniline

-

A mixture of 46.0 g (0.25 mole) of 2-bromo-4-methylaniline and 50 mL of water is placed in a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

Concentrated hydrochloric acid (57 mL) is added slowly with stirring.

-

The mixture is cooled to -5 to +5 °C using an ice-salt bath.

-

A solution of 17.5 g (0.25 mole) of sodium nitrite in 25 mL of water is added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the solution is stirred for an additional 15 minutes.

-

The diazonium salt solution is neutralized to Congo red with a solution of hydrated sodium acetate (22 g) in water (35 mL).

Step C: Formation and Isolation of this compound

-

The formaldoxime solution from Step A is placed in a 3 L three-necked flask and to it are added 6.5 g (0.026 mole) of hydrated cupric sulfate, 1.0 g (0.0079 mole) of sodium sulfite, and a solution of 160 g of hydrated sodium acetate in 180 mL of water. The temperature is maintained at 10–15 °C.

-

The neutral diazonium salt solution from Step B is slowly added below the surface of the formaldoxime solution with vigorous stirring.

-

Stirring is continued for one hour after the addition is complete.

-

Concentrated hydrochloric acid (230 mL) is added, and the mixture is gently heated under reflux for 2 hours.

-

The product is isolated by steam distillation. The distillate is saturated with sodium chloride and extracted with ether.

-

The ether extracts are washed, dried, and the solvent is evaporated.

-

The crude product can be purified via its bisulfite addition product or by vacuum distillation. The pure product distills at 114–115 °C (5 mm).[5]

dot

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of organic molecules, particularly in the construction of complex heterocyclic systems and biaryl compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.

4.1.1. Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. This compound can be coupled with various organostannanes to form carbon-carbon bonds.[6]

-

Experimental Protocol (General):

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the organostannane (1.1-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Add a degassed solvent (e.g., toluene, DMF).

-

The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC).

-

After cooling, the reaction is worked up by dilution with an organic solvent, washing with aqueous potassium fluoride to remove tin byproducts, followed by standard aqueous washes, drying, and purification by column chromatography.[7]

-

dot

Caption: Logical diagram of the Stille coupling reaction.

4.1.2. Intramolecular Heck Reaction

Derivatives of this compound containing an alkene moiety can undergo intramolecular Heck reactions to form cyclic compounds.[6] This is a powerful method for constructing carbocyclic and heterocyclic ring systems.[8]

-

Experimental Protocol (General for a derivative):

-

A solution of the this compound derivative (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile) is prepared in a sealed tube.

-

The mixture is degassed and heated (typically 100-120 °C) for several hours.

-

After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.[9]

-

dot

Caption: Logical diagram of an intramolecular Heck reaction.

Knoevenagel Condensation

The aldehyde functional group of this compound readily undergoes Knoevenagel condensation with active methylene compounds.[6] This reaction is fundamental for the formation of carbon-carbon double bonds and is often a key step in the synthesis of various pharmaceuticals and natural products.[10]

-

Experimental Protocol (General):

-

This compound (1.0 equiv) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 equiv) are dissolved in a suitable solvent such as ethanol or toluene.

-

A catalytic amount of a weak base (e.g., piperidine, ammonium acetate) is added.

-

The mixture is stirred at room temperature or heated to reflux until the reaction is complete.

-

Upon cooling, the product often precipitates and can be collected by filtration. If not, the product is isolated by extraction and purified by recrystallization or column chromatography.

-

Synthesis of Heterocyclic Compounds

This compound is a precursor for the synthesis of various heterocyclic compounds, such as quinolines and isocoumarins.

-

Quinoline Synthesis: Through reactions like the Friedländer annulation, this compound can be reacted with compounds containing an activated methylene group adjacent to a carbonyl, in the presence of an amine, to construct the quinoline scaffold.[11]

-

Isocoumarin Synthesis: Cyclization reactions involving this compound can lead to the formation of isocoumarin derivatives, which are present in a number of natural products with biological activity.[12]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere.[1]

Conclusion

This compound (CAS: 824-54-4) is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, makes it a strategic starting material for the synthesis of a wide array of complex organic molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science. The detailed protocols and structured data presented herein are intended to facilitate its effective and safe utilization in the laboratory.

References

- 1. Quinoline synthesis [organic-chemistry.org]

- 2. This compound | C8H7BrO | CID 4645292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Brom-4-methylbenzaldehyd technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isocoumarin synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-Bromo-4-methylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzaldehyde (C₈H₇BrO), a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications in key cross-coupling and condensation reactions. Furthermore, it touches upon the potential biological activities of its derivatives, offering insights for drug discovery and development.

Core Properties of this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₇BrO.[1][2] Its molecular structure features a benzene ring substituted with a bromine atom, a methyl group, and a formyl (aldehyde) group.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][2][3] |

| CAS Number | 824-54-4 | [2][3] |

| Appearance | White to cream or pale yellow solid | [4][5] |

| Melting Point | 30-35 °C | [3][5] |

| Boiling Point | 114-115 °C at 5 Torr | [5][6] |

| Synonyms | 2-bromo-p-tolualdehyde, 3-Bromo-4-formyltoluene | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are summarized below.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the aldehydic proton, and the methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the aldehyde, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the aromatic ring and alkyl group, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2-bromo-4-methylaniline. The following is a detailed experimental protocol adapted from established literature.

Part A: Preparation of Formaldoxime Solution

-

In a suitable flask, a mixture of paraformaldehyde (11.5 g, 0.38 mol) and hydroxylamine hydrochloride (26.3 g, 0.38 mol) in 170 mL of water is heated until a clear solution is obtained.

-

Hydrated sodium acetate (51 g, 0.38 mol) is then added, and the mixture is gently refluxed for 15 minutes to yield a 10% solution of formaldoxime.

Part B: Diazotization of 2-Bromo-4-methylaniline

-

A mixture of 2-bromo-4-methylaniline (46.0 g, 0.25 mol) and 50 mL of water is placed in a 1-L three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer.

-

Concentrated hydrochloric acid (57 mL) is added slowly with stirring.

-

The mixture is cooled, and 100 g of ice is added to maintain the temperature between -5°C and +5°C using an ice-salt bath.

-

A solution of sodium nitrite (17.5 g, 0.25 mol) in 25 mL of water is added dropwise to the stirred mixture.

-

Stirring is continued for 15 minutes after the addition is complete.

-

The solution of the diazonium salt is then neutralized to Congo red with a solution of hydrated sodium acetate (22 g) in water (35 mL).

Part C: Synthesis of this compound

-

The 10% formaldoxime solution from Part A is placed in a 3-L three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer.

-

Hydrated cupric sulfate (6.5 g, 0.026 mol) and sodium sulfite (1.0 g, 0.0079 mol) are added.

-

The freshly prepared, cold, and neutral solution of 2-bromo-4-methylbenzenediazonium chloride from Part B is added dropwise with vigorous stirring over 30-45 minutes, maintaining the temperature at 12-17°C.

-

After the addition, stirring is continued for one hour.

-

The reaction mixture is then gently heated under reflux for 2 hours.

-

The product is isolated by steam distillation. The distillate is saturated with sodium chloride and extracted with ether.

-

The ethereal extract is washed, dried over anhydrous sodium sulfate, and the ether is evaporated.

-

The residue is distilled under reduced pressure to yield this compound.

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A versatile protocol for Stille–Migita cross coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Heck Reaction [organic-chemistry.org]

physical and chemical properties of 2-Bromo-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methylbenzaldehyde is a key aromatic aldehyde that functions as a versatile intermediate in organic synthesis. Its distinct structure, characterized by a bromine atom and a methyl group positioned ortho and para to the aldehyde group, respectively, provides multiple reaction sites for chemical modification. This attribute makes it a valuable precursor for the synthesis of complex molecules, particularly those with potential applications in medicinal chemistry and materials science. This technical guide offers a thorough examination of the physical and chemical properties, synthesis methodologies, spectroscopic data, and significant reactions of this compound.

Core Physical and Chemical Properties

At ambient temperature, this compound exists as a solid, commonly appearing as a white to pale yellow crystalline powder.[1] The fundamental physicochemical properties of this compound are detailed in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 824-54-4[2][3] |

| Molecular Formula | C₈H₇BrO[2] |

| Molecular Weight | 199.04 g/mol [2] |

| Appearance | White to cream or pale yellow crystals, powder, or fused solid[1] |

| Melting Point | 30-35 °C (lit.)[3] |

| Boiling Point | 114-115 °C at 5 mmHg[3] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) |

| InChI Key | MUZMDYCVUCMIDC-UHFFFAOYSA-N |

Spectroscopic Data

The identification and characterization of this compound rely heavily on spectroscopic analysis. The following is a summary of the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Based on spectral data from analogous compounds such as 2-methylbenzaldehyde and 4-methylbenzaldehyde, the approximate chemical shifts for the carbon atoms in this compound can be predicted.[4] The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, resonating in the range of δ 190-195 ppm.[4] The aromatic carbons are anticipated to appear between δ 125 and 145 ppm, with the carbon atom bonded to the bromine atom exhibiting a characteristic shift. The methyl carbon would be the most upfield signal, likely around δ 20-22 ppm.[4]

IR (Infrared) Spectroscopy

The infrared spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.[2] Key expected vibrational frequencies are summarized in the table below, with reference to data for the structurally related compound, 2-bromo-4-chlorobenzaldehyde.[5]

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2850 and ~2750 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1475 | C=C stretch (aromatic ring) |

| ~800-900 | C-H bend (out-of-plane, aromatic) |

| ~600-700 | C-Br stretch |

Mass Spectrometry

The mass spectrum of this compound will be characterized by a molecular ion peak (M⁺) at m/z 198 and 200, with a relative intensity ratio of approximately 1:1. This isotopic pattern is a hallmark of a molecule containing a single bromine atom, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely include the loss of the aldehydic proton (M-1), the formyl group (M-29), and the bromine atom (M-79/81).

Experimental Protocols

Synthesis of this compound

A prevalent method for the synthesis of this compound proceeds through the diazotization of 2-bromo-4-methylaniline, followed by a reaction with formaldoxime.

-

Step 1: Diazotization of 2-bromo-4-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a mixture of 2-bromo-4-methylaniline (0.25 mole) and water (50 ml).

-

Slowly add concentrated hydrochloric acid (57 ml) with continuous stirring.

-

Cool the mixture to room temperature, and then further cool to a temperature range of -5°C to +5°C using an ice-salt bath after the addition of 100 g of ice.

-

Add a solution of sodium nitrite (0.25 mole) in water (25 ml) dropwise, ensuring the temperature is maintained between -5°C and +5°C.

-

-

Step 2: Preparation of this compound

-

In a separate three-necked flask, place an aqueous 10% formaldoxime solution.

-

To the formaldoxime solution, add hydrated cupric sulfate (0.026 mole), sodium sulfite (0.0079 mole), and a solution of hydrated sodium acetate (160 g) in water (180 ml).

-

Maintain the solution at a temperature of 10-15°C and stir vigorously.

-

Slowly introduce the previously prepared cold diazonium salt solution below the surface of the formaldoxime solution.

-

Filter the resulting solid addition product and wash it with ether.

-

Suspend the solid in water (200 ml) and slowly add concentrated sulfuric acid (40 ml) with external cooling.

-

Heat the mixture under reflux for 2 hours, then cool to room temperature and extract with ether.

-

Wash the combined ethereal extracts with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.

-

Evaporate the ether, and purify the resulting product by distillation under reduced pressure.

-

Knoevenagel Condensation of this compound

The Knoevenagel condensation is a fundamental reaction for the formation of carbon-carbon bonds. The following is a generalized protocol adapted for this compound.[6]

-

Materials:

-

This compound (10.0 mmol, 1.99 g)

-

Malononitrile (10.0 mmol, 0.66 g)

-

Ethanol (25-30 mL)

-

Piperidine (catalytic amount, e.g., 0.1 mL)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add malononitrile to the solution.

-

Introduce a catalytic amount of piperidine to the reaction mixture.

-

The reaction can be stirred at room temperature or gently heated to reflux, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture, and isolate the product by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Stille Coupling of this compound

The Stille coupling is a highly versatile palladium-catalyzed cross-coupling reaction. A general protocol adaptable for this compound is provided below.[7][8]

-

Materials:

-

This compound (1.0 eq)

-

Organostannane reagent (e.g., Tributyl(vinyl)tin) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 eq)

-

Anhydrous toluene or DMF

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.

-

Add this compound and the anhydrous solvent.

-

Introduce the organostannane reagent via syringe.

-

Heat the reaction mixture (typically to 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The work-up procedure involves dilution with an organic solvent, washing with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Safety and Handling

This compound is classified as a hazardous substance and requires handling with appropriate safety measures.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Thoroughly wash skin after handling.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area or outdoors.

-

In case of skin contact, wash with plenty of soap and water.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

-

If inhaled, remove the person to fresh air and keep them comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H7BrO | CID 4645292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 824-54-4 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

2-Bromo-4-methylbenzaldehyde structural information and SMILES string

This technical guide provides a comprehensive overview of the structural information, chemical properties, and synthesis of 2-Bromo-4-methylbenzaldehyde, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Structural and Chemical Identity

This compound is an aromatic aldehyde containing a bromine and a methyl substituent on the benzene ring. Its structure is fundamental to its reactivity and use as a building block in the synthesis of more complex molecules.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-bromo-p-tolualdehyde, 3-Bromo-4-formyltoluene | [1][2] |

| CAS Number | 824-54-4 | [1][3] |

| Molecular Formula | C₈H₇BrO | [1][4] |

| Molecular Weight | 199.04 g/mol | [1][3] |

| SMILES String | CC1=CC(=C(C=C1)C=O)Br | [1] |

| InChI | 1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | [1][3] |

| InChIKey | MUZMDYCVUCMIDC-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | White to bright yellow solid/crystal | [4][5] |

| Melting Point | 30-35 °C | [3][4][6] |

| Boiling Point | 114-115 °C at 5 Torr | [4][7] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Refractive Index | 1.597 | [4] |

| Vapor Pressure | 0.0176 mmHg at 25°C | [4] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [5][8] |

Synthesis Protocol

A common method for the synthesis of this compound involves the diazotization of 2-bromo-4-methylaniline followed by a reaction with formaldoxime.[7]

Step A: Preparation of 10% Aqueous Formaldoxime

-

This step involves the preparation of the formaldoxime reagent, which is not detailed in the provided reference but is a standard procedure.

Step B: Preparation of 2-Bromo-4-methylbenzenediazonium chloride

-

A mixture of 46.0 g (0.25 mole) of 2-bromo-4-methylaniline and 50 ml of water is placed in a 1-liter three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

57 ml of concentrated hydrochloric acid is slowly added with stirring.

-

The mixture is cooled to room temperature, and 100 g of ice is added to maintain the temperature between -5° to +5°C using an ice-salt bath.

-

A solution of 17.5 g (0.25 mole) of sodium nitrite in 25 ml of water is added dropwise to the stirred mixture.[7]

Step C: Synthesis of this compound

-

In a 3-liter three-necked flask, the aqueous 10% formaldoxime from Step A is combined with 6.5 g (0.026 mole) of hydrated cupric sulfate, 1.0 g (0.0079 mole) of sodium sulfite, and a solution of 160 g of hydrated sodium acetate in 180 ml of water.

-

The solution is maintained at 10–15°C and stirred vigorously.

-

The neutral diazonium salt solution from Step B is slowly introduced below the surface of the formaldoxime solution.

-

The resulting solid addition product is filtered and washed with ether.

-

The solid is suspended in 200 ml of water, and 40 ml of concentrated sulfuric acid is slowly added with cooling.

-

The mixture is boiled under reflux for 2 hours, cooled, and then extracted with three 100-ml portions of ether.

-

The combined ether extracts are washed and dried over anhydrous sodium sulfate.

-

The ether is evaporated, and the product is purified by distillation under reduced pressure to yield this compound, which distills at 114–115°C (5 mm).[7]

An alternative modern synthesis involves the oxidation of (2-bromo-4-methylphenyl)methanol using FeCl₃·6H₂O and triphenylmethanol under microwave radiation at 55°C for 1 hour. The crude product is then purified by column chromatography.[9]

Applications in Organic Synthesis

This compound is a versatile intermediate in various organic reactions. Its functional groups—the aldehyde and the bromo group—can be selectively targeted to build molecular complexity. It is a reactant involved in:

-

Carbonylative Stille couplings, followed by isomerization and intramolecular Heck reactions.[2][3][9]

-

Cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters.[3][9]

-

Imination and oxidative heterocyclization/carbonylation.[2][3][9]

-

Intermolecular and intramolecular hydroacylation of alkenes.[3][9]

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements : P261, P264, P280, P302+P352, P304+P340, P305+P351+P338.[1]

-

Personal Protective Equipment : Wear suitable protective clothing, gloves, and eye/face protection.[4]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Visualized Structural Information

The following diagrams illustrate the chemical structure and the logical flow for identifying this compound.

Caption: 2D structure and key molecular identifiers.

Caption: Workflow for compound identification.

References

- 1. This compound | C8H7BrO | CID 4645292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound technical grade 824-54-4 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | CAS#:824-54-4 | Chemsrc [chemsrc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 824-54-4|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 824-54-4 [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-4-methylbenzaldehyde, a key intermediate in organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant reactions, with a focus on its applications in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound, also known as 2-bromo-p-tolualdehyde, is a substituted aromatic aldehyde.[1][2][3] Its structure features a benzene ring with a bromo group and a methyl group at positions 2 and 4, respectively, relative to the aldehyde functional group.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 824-54-4[1][4] |

| Molecular Formula | C₈H₇BrO[1][4] |

| Molecular Weight | 199.04 g/mol [1][4] |

| Appearance | Bright yellow crystal[4] |

| Melting Point | 30-35 °C (lit.)[4][5][6][7] |

| Boiling Point | 114-115 °C at 5 Torr[4] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted)[4] |

| SMILES | CC1=CC(=C(C=C1)C=O)Br[1] |

| InChIKey | MUZMDYCVUCMIDC-UHFFFAOYSA-N[1] |

Spectroscopic Data

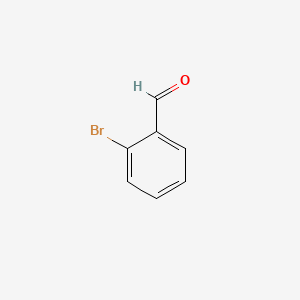

Spectroscopic analysis is crucial for the structural confirmation of this compound. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy have been utilized for its characterization.[1] Detailed crystallographic and spectroscopic characterization has been reported, confirming the molecular structure where the aldehyde group's oxygen atom is oriented away from the ortho bromine atom to minimize electronic repulsion.[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the conversion of 2-bromo-4-methylaniline.[3][8] The following is a detailed experimental protocol based on established literature.

Experimental Protocol: Synthesis via Diazotization [8]

A. Preparation of Formaldoxime (10% Aqueous Solution)

-

Heat a mixture of 11.5 g (0.38 mole) of paraformaldehyde and 26.3 g (0.38 mole) of hydroxylamine hydrochloride in 170 ml of water until a clear solution is obtained.

-

Add 51 g (0.38 mole) of hydrated sodium acetate to the solution.

-

Gently boil the mixture under reflux for 15 minutes to yield a 10% solution of formaldoxime.

B. Preparation of 2-Bromo-4-methylbenzenediazonium chloride

-

In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, and thermometer, mix 46.0 g (0.25 mole) of 2-bromo-4-methylaniline with 50 ml of water.

-

Slowly add 57 ml of concentrated hydrochloric acid while stirring.

-

Cool the mixture to room temperature, add 100 g of ice, and maintain the temperature between -5°C and +5°C using an ice-salt bath.

-

Add a solution of 17.5 g (0.25 mole) of sodium nitrite in 25 ml of water dropwise to the stirred mixture.

-

Continue stirring for 15 minutes after the addition is complete.

-

Neutralize the diazonium salt solution to Congo red by adding a solution of 22 g of hydrated sodium acetate in 35 ml of water.

C. Synthesis of this compound

-

In a 3-liter three-necked flask, place the prepared 10% formaldoxime solution.

-

Add 6.5 g (0.026 mole) of hydrated cupric sulfate, 1.0 g (0.0079 mole) of sodium sulfite, and a solution of 160 g of hydrated sodium acetate in 180 ml of water.

-

Maintain the solution at 10–15°C and stir vigorously.

-

Slowly introduce the neutral diazonium salt solution from step B below the surface of the formaldoxime solution.

-

After the addition is complete, heat the mixture under reflux for 2 hours.

-

Perform steam distillation on the reaction product.

-

Saturate the distillate with sodium chloride and extract with three 150-ml portions of ether.

-

Wash the combined ethereal extracts successively with saturated sodium chloride solution, 10% sodium bicarbonate solution, and again with saturated sodium chloride solution.

-

Dry the ether extract over anhydrous sodium sulfate, evaporate the ether, and distill the product under reduced pressure. The final product, this compound, distills at 114–115°C (5 mm).

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis due to its reactive aldehyde group and the presence of a bromine atom, which can participate in various coupling reactions.[2] It is a reactant in several important organic reactions.

Key Reactions:

-

Knoevenagel Condensation: A reaction between an aldehyde and a compound with an active methylene group to form a new C=C bond.[7]

-

Carbonylative Stille Couplings: This reaction is followed by isomerization and intramolecular Heck reactions.[2][7]

-

Imination and Oxidative Heterocyclicization/Carbonylation: Used in the formation of imines and subsequent cyclization reactions.[2][7]

-

Intramolecular Amination and Hydroacylation: Serves as a reactant in these cyclization and addition reactions.[7]

These reactions make it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Caption: Applications of this compound in synthesis.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | P261, P264, P280, P302+P352, P305+P351+P338[1] |

It is irritating to the eyes, respiratory system, and skin.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Wear suitable protective clothing.[4]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and protocols to support research and development activities.

References

- 1. This compound | C8H7BrO | CID 4645292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 824-54-4 [chemicalbook.com]

- 6. This compound | CAS#:824-54-4 | Chemsrc [chemsrc.com]

- 7. This compound technical grade 824-54-4 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylbenzaldehyde from 2-bromo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-methylbenzaldehyde, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The primary focus of this document is the conversion of 2-bromo-4-methylaniline to the target aldehyde via a diazotization reaction followed by a formylation step.

Introduction

This compound serves as a key building block in the construction of more complex molecular architectures. Its utility is derived from the presence of three distinct functional groups on the benzene ring: a bromine atom, a methyl group, and an aldehyde. This arrangement allows for a variety of subsequent chemical transformations, making it a versatile intermediate in medicinal chemistry and materials science. The synthesis route from 2-bromo-4-methylaniline is a classic and reliable method, involving the formation of a diazonium salt, which is then converted to the aldehyde.

Synthetic Pathway

The overall transformation of 2-bromo-4-methylaniline to this compound proceeds in two main stages:

-

Diazotization: The primary amine group of 2-bromo-4-methylaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.

-

Formylation: The diazonium group is then replaced by a formyl group (-CHO). A common and effective method for this step is the reaction with formaldoxime in the presence of a copper salt catalyst, a variant of the Sandmeyer reaction.

The reaction pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-bromo-4-methylaniline based on established laboratory procedures.

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-4-methylaniline | [1] |

| Moles of Starting Material | 0.25 mole (46.0 g) | [1] |

| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Formaldoxime, Copper (II) Sulfate | [1] |

| Reaction Temperature | Diazotization: -5 to +5 °C; Formylation: 10-15 °C | [1] |

| Product Yield | Not explicitly stated in the primary source, but the procedure is from a reputable source for reliable synthesis. | |

| Boiling Point of Product | 114–115 °C at 5 mm Hg | [1] |

| Appearance of Product | Colorless liquid |

Experimental Protocols

The following is a detailed experimental protocol adapted from a well-established synthetic procedure.[1]

Materials and Equipment:

-

2-Bromo-4-methylaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Ice

-

Paraformaldehyde

-

Hydroxylamine Hydrochloride

-

Hydrated Sodium Acetate

-

Hydrated Cupric Sulfate

-

Sodium Sulfite

-

Ether

-

Saturated Sodium Chloride Solution

-

10% Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

1-L and 3-L three-necked flasks

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Steam distillation apparatus

Experimental Workflow:

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

Part A: Preparation of Formaldoxime Solution [1]

-

In a suitable flask, a mixture of 11.5 g (0.38 mole) of paraformaldehyde and 26.3 g (0.38 mole) of hydroxylamine hydrochloride in 170 ml of water is heated until a clear solution is obtained.

-

To this solution, 51 g (0.38 mole) of hydrated sodium acetate is added.

-

The mixture is gently boiled under reflux for 15 minutes to yield a 10% solution of formaldoxime.

Part B: Preparation of 2-Bromo-4-methylbenzenediazonium chloride [1]

-

A mixture of 46.0 g (0.25 mole) of 2-bromo-4-methylaniline and 50 ml of water is placed in a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

While stirring, 57 ml of concentrated hydrochloric acid is added slowly.

-

The mixture is cooled to room temperature, and then 100 g of ice is added. The temperature is maintained between -5° and +5°C using an ice-salt bath.

-

A solution of 17.5 g (0.25 mole) of sodium nitrite in 25 ml of water is added dropwise to the stirred mixture, ensuring the temperature remains in the specified range.

-

After the addition is complete, stirring is continued for an additional 15 minutes.

Part C: Synthesis of this compound [1]

-

In a 3-L three-necked flask, the 10% formaldoxime solution from Part A is placed. To this, 6.5 g (0.026 mole) of hydrated cupric sulfate, 1.0 g (0.0079 mole) of sodium sulfite, and a solution of 160 g of hydrated sodium acetate in 180 ml of water are added.

-

The solution is maintained at 10–15°C with vigorous stirring.

-

The neutral diazonium salt solution from Part B is slowly introduced below the surface of the formaldoxime solution.

-

After the addition is complete, stirring is continued for an additional hour.

-

The mixture is then treated with 230 ml of concentrated hydrochloric acid and gently heated under reflux for 2 hours.

-

The reaction product is isolated by steam distillation.

-

The distillate is saturated with sodium chloride and extracted with three 150-ml portions of ether.

-

The combined ethereal extracts are washed successively with three 20-ml portions of a saturated sodium chloride solution, three 20-ml portions of a 10% aqueous sodium bicarbonate solution, and again with three 20-ml portions of a saturated sodium chloride solution.

-

The ether extract is dried over anhydrous sodium sulfate.

-

The ether is evaporated, and the residue is distilled under reduced pressure to yield this compound, which distills at 114–115°C (5 mm Hg).

Safety Considerations

-

Diazonium Salts: Arene diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

Hydrochloric Acid and Sodium Nitrite: Concentrated hydrochloric acid is corrosive. Sodium nitrite is toxic and an oxidizing agent. Both should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Side Products: The reaction of diazonium salts with formaldoxime may generate hazardous byproducts. The procedure should be performed in a fume hood.[1]

-

Ether: Diethyl ether is extremely flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound from 2-bromo-4-methylaniline via a diazotization-formylation sequence is a robust and well-documented procedure. This technical guide provides the necessary details for researchers and professionals in the field of drug development and organic synthesis to successfully perform this transformation. Careful attention to reaction conditions, particularly temperature control during the diazotization step, and adherence to safety protocols are paramount for a successful and safe synthesis.

References

alternate names like 2-bromo-p-tolualdehyde and 3-Bromo-4-formyltoluene

Alternate Names: 2-bromo-p-tolualdehyde, 3-Bromo-4-formyltoluene

This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzaldehyde, a versatile organic compound with significant applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a halogenated aromatic aldehyde. The presence of the bromine atom and the aldehyde group makes it a valuable intermediate for a variety of organic transformations.[1]

| Property | Value | Source |

| CAS Number | 824-54-4 | [2][3] |

| Molecular Formula | C₈H₇BrO | [2][3][4] |

| Molecular Weight | 199.04 g/mol | [2] |

| Melting Point | 30-35 °C | [3] |

| Boiling Point | 114-115 °C at 5 Torr | [3] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to yellow solid | [5] |

| Solubility | Soluble in organic solvents such as ethanol and ether. |

Safety and Handling

This compound is classified as an irritant.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Applications in Research and Drug Development

This compound serves as a key starting material and intermediate in the synthesis of more complex molecules. Its reactivity makes it suitable for a range of chemical reactions, including:

-

Carbonylative Stille couplings: This reaction is used to form new carbon-carbon bonds.[6]

-

Knoevenagel condensation: A nucleophilic addition reaction that is fundamental in the formation of carbon-carbon double bonds.

-

Synthesis of Protein Kinase Inhibitors: The bromo-aldehyde functionality is a common feature in the synthesis of various kinase inhibitors, which are a critical class of drugs in cancer therapy.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is from 2-bromo-4-methylaniline via a diazotization reaction followed by formylation.

Materials:

-

2-bromo-4-methylaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Formaldoxime solution (prepared in situ)

-

Cupric sulfate

-

Sodium sulfite

-

Sodium acetate

-

Ether

-

Sodium chloride

-

Sodium bicarbonate

-

Sodium metabisulfite

-

Sulfuric acid (concentrated)

Procedure:

-

Diazotization: 2-bromo-4-methylaniline is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature.

-

Preparation of Formulating Agent: A solution of formaldoxime is prepared by reacting formaldehyde with hydroxylamine.

-

Reaction: The cold diazonium salt solution is added to a stirred solution containing formaldoxime, cupric sulfate, sodium sulfite, and sodium acetate at 10-15°C.

-

Hydrolysis: After the addition is complete, the mixture is acidified with concentrated hydrochloric acid and heated to hydrolyze the intermediate.

-

Work-up: The reaction mixture is steam distilled. The distillate is saturated with sodium chloride and extracted with ether. The ether extract is washed with sodium bicarbonate solution and then with saturated sodium chloride solution.

-

Purification: The ether is removed by distillation, and the crude product is purified by forming the bisulfite addition product. The aldehyde is then regenerated by treatment with sulfuric acid and purified by vacuum distillation.

Visualizations

Knoevenagel Condensation of this compound

The following diagram illustrates the general mechanism of the Knoevenagel condensation, a reaction in which this compound can participate. This reaction involves the condensation of an aldehyde or ketone with a compound having an active methylene group, catalyzed by a weak base.

Caption: Knoevenagel Condensation Pathway.

Synthesis Workflow for a Kinase Inhibitor

This diagram outlines a representative workflow for the synthesis of a potential kinase inhibitor, utilizing this compound as a key starting material. This process often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce structural diversity.

Caption: Kinase Inhibitor Synthesis Workflow.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

A Technical Guide to the Discovery and History of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

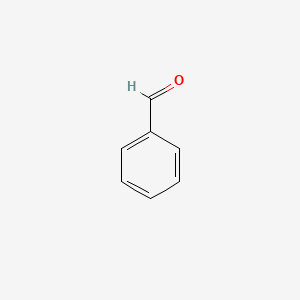

Substituted benzaldehydes, organic compounds featuring a benzene ring with a formyl group and additional functional groups, are foundational molecules in organic chemistry. Their versatile reactivity and presence in numerous natural and synthetic compounds make them indispensable in the pharmaceutical, fragrance, and flavor industries. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of this important class of molecules.

Early History and the Dawn of Aromatic Chemistry

The story of substituted benzaldehydes begins with the parent compound, benzaldehyde. Its discovery was a pivotal moment in the transition from vitalism to modern organic chemistry.

-

1803: The French pharmacist Martrès first isolated benzaldehyde from the oil of bitter almonds (Prunus dulcis).[1] His work focused on understanding amygdalin, the glycoside responsible for the almond's characteristic scent and toxicity.

-

1830s: French chemists Pierre Robiquet and Antoine Boutron-Charlard further investigated bitter almond oil, producing a purer form of benzaldehyde.

-

1832: In a landmark achievement, Friedrich Wöhler and Justus von Liebig not only determined the composition of benzaldehyde but also accomplished its first chemical synthesis.[1] This was a critical step in demonstrating that organic compounds could be created from inorganic starting materials, challenging the prevailing theory of vitalism.

These early investigations laid the groundwork for understanding aromatic compounds and their unique reactivity.

Evolution of Synthetic Methodologies

The industrial demand for benzaldehyde and its derivatives spurred the development of numerous synthetic techniques, evolving from bulk production methods to highly specific and efficient modern reactions.

Early Industrial Synthesis

Initially, the primary industrial method for producing benzaldehyde was the liquid-phase chlorination and subsequent oxidation of toluene.[1] Other classical methods for introducing the aldehyde group onto an aromatic ring include:

-

Gattermann-Koch Reaction: This reaction utilizes carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (like aluminum chloride) and a co-catalyst (cuprous chloride) to directly formylate benzene and its derivatives.[2][3][4] It is a powerful tool for producing simple benzaldehydes.

-

Partial Oxidation of Benzyl Alcohol: A straightforward method involving the oxidation of the corresponding benzyl alcohol.

-

Alkali Hydrolysis of Benzal Chloride: Another route starting from a chlorinated toluene derivative.[1]

Modern Synthetic Strategies for Substituted Benzaldehydes

The synthesis of complex, polysubstituted benzaldehydes, particularly those required for drug development, necessitated more precise and versatile methods.

-

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of the position ortho (adjacent) to a directing metalation group (DMG) on the aromatic ring. To apply this to benzaldehyde synthesis, the highly reactive aldehyde group must first be protected (e.g., as an acetal or an in situ α-amino alkoxide), as it would otherwise react with the strong organolithium bases used for deprotonation.

-

One-Pot Reduction/Cross-Coupling: A highly efficient, modern procedure that involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate. This intermediate acts as a "protected" aldehyde, allowing for a subsequent palladium-catalyzed cross-coupling reaction with an organolithium reagent to introduce various substituents. This method is notable for its speed and suitability for radiolabeling.

-

Johnson-Corey-Chaykovsky Reaction: While not a direct method for synthesizing the benzaldehyde itself, this reaction is crucial for the subsequent modification of substituted benzaldehydes. It involves the addition of a sulfur ylide to the aldehyde's carbonyl group to produce a stable epoxide ring.[5][6][7][8] This transformation is a key step in building more complex molecular architectures from substituted benzaldehyde precursors.

Key Substituted Benzaldehydes and Their Industrial Significance

The addition of various functional groups to the benzaldehyde structure gives rise to a vast array of compounds with diverse applications.

| Compound Name | Structure | Application Areas |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | The primary component of vanilla flavor, widely used in the food and fragrance industries. It is also used in pharmaceuticals.[9][10] |

| p-Anisaldehyde | 4-methoxybenzaldehyde | Possesses a sweet, floral, anise-like scent and is a key ingredient in the fragrance and flavor industries.[11][12][13] It also serves as an intermediate in the synthesis of pharmaceuticals, such as antihistamines.[11][14] |

| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | A naturally occurring compound derived from lignin, it has applications in the pharmaceutical, food, and cosmetic industries due to its bioactive properties.[9][10][15] It is also a valuable monomer for creating sustainable polymers.[16] |

| 4-Chlorobenzaldehyde | 4-chlorobenzaldehyde | An important intermediate in the manufacturing of dyes, optical brighteners, pharmaceuticals, and agricultural chemicals.[17] |

| 4-Nitrobenzaldehyde | 4-nitrobenzaldehyde | Utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes due to the reactivity of the nitro group.[1] |

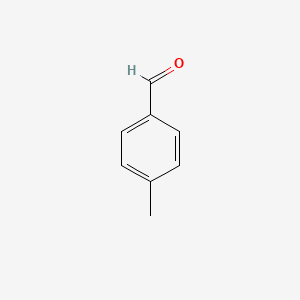

| 4-Methylbenzaldehyde | 4-methylbenzaldehyde | Valued in the fragrance industry for its sweet, almond-like aroma, which adds depth to floral, citrus, and spicy scent profiles.[18] |

Quantitative Data of Common Substituted Benzaldehydes

The physical properties of substituted benzaldehydes are critical for their application, purification, and handling.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Benzaldehyde | 106.12 | -26 | 179 | Sparingly soluble in water; miscible with organic solvents.[19] |

| Vanillin | 152.15 | 81-83 | 285 | Slightly soluble in cold water; soluble in hot water, ethanol, ether.[20] |

| p-Anisaldehyde | 136.15 | -1 | 248 | Insoluble in water; soluble in ethanol, ether.[14][21][22] |

| 4-Chlorobenzaldehyde | 140.57 | 45-50 | 213-214 | Insoluble in water.[17][20][23][24][25] |

| 4-Nitrobenzaldehyde | 151.12 | 103-106 | - | Limited solubility in water; soluble in ethanol, benzene, acetone.[1][26][27][28] |

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving substituted benzaldehydes.

Protocol 1: Gattermann-Koch Reaction for the Synthesis of Benzaldehyde

This protocol describes the formylation of benzene, a classic method for preparing the parent compound.

Materials:

-

Benzene

-

Carbon Monoxide (CO) gas

-

Hydrogen Chloride (HCl) gas

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Cuprous Chloride (CuCl)

-

Anhydrous solvent (e.g., dichlorobenzene)

-

Ice water

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Set up a reaction vessel equipped with a gas inlet, a stirrer, and a reflux condenser, ensuring the system is dry and under an inert atmosphere.

-

Charge the vessel with the anhydrous solvent, anhydrous aluminum chloride, and a catalytic amount of cuprous chloride.

-

Cool the mixture in an ice bath and begin stirring.

-

Simultaneously bubble a mixture of dry carbon monoxide and hydrogen chloride gas through the stirred suspension.

-

Slowly add benzene to the reaction mixture while maintaining the temperature and gas flow.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours until the evolution of HCl gas ceases.

-

Carefully quench the reaction by pouring the mixture over crushed ice.

-

Separate the organic layer. Wash it sequentially with dilute HCl, water, and a 5% sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the resulting benzaldehyde by fractional distillation.

Protocol 2: Directed Ortho-Metalation of Benzaldehyde via an α-Amino Alkoxide Intermediate

This protocol outlines a modern strategy for synthesizing ortho-substituted benzaldehydes.

Materials:

-

N,N,N'-Trimethylethylenediamine (or another suitable diamine)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) solution in hexanes

-

Benzaldehyde

-

Electrophile (e.g., an alkyl halide, trimethylsilyl chloride)

-

Water

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Column chromatography apparatus (silica gel)

Procedure:

-

In Situ Protection: To a solution of the diamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise. Stir for 15 minutes. Slowly add a solution of benzaldehyde (1 equivalent) in THF. Stir for 30 minutes at -78 °C to form the lithium α-amino alkoxide intermediate.

-

Ortho-Lithiation: To the solution from Step 1, add a second portion of n-BuLi or sec-BuLi (1.2 equivalents) dropwise at -78 °C. Stir the reaction for 1-2 hours at this temperature to effect deprotonation at the ortho position.

-

Electrophilic Quench: Add the desired electrophile (1.3 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Deprotection: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 2M HCl to hydrolyze the intermediate.

-

Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ortho-substituted benzaldehyde.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key historical, synthetic, and mechanistic concepts related to substituted benzaldehydes.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. byjus.com [byjus.com]

- 3. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 4. testbook.com [testbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. The Versatile Applications and Storage of p-Anisaldehyde in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 13. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 14. p-Anisaldehyde, 99% 123-11-5 India [ottokemi.com]

- 15. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]

- 16. emerald.com [emerald.com]

- 17. 4-Chlorobenzaldehyde CAS#: 104-88-1 [m.chemicalbook.com]

- 18. 4-methylbenzaldehyde In Perfume Creation | Chemical Bull [chemicalbull.com]

- 19. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-氯苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 21. p-Anisaldehyde 98 123-11-5 [sigmaaldrich.com]

- 22. p-Anisaldehyde CAS 123-11-5 - Buy p-Anisaldehyde, 123-11-5, C8H8O2 Product on BOSS CHEMICAL [bosschemical.com]

- 23. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. 4-chlorobenzaldehyde [stenutz.eu]

- 26. 4-Nitrobenzaldehyde | 555-16-8 [chemicalbook.com]

- 27. 555-16-8 CAS | 4-NITROBENZALDEHYDE | Aldehydes | Article No. 04934 [lobachemie.com]

- 28. merckmillipore.com [merckmillipore.com]

Spectroscopic Profile of 2-Bromo-4-methylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-methylbenzaldehyde, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a clean, dry vial.

-

The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 (adjusted to achieve adequate signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or zinc selenide) is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small amount of solid this compound is placed onto the ATR crystal, ensuring complete coverage of the sampling area.

-

A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction, equipped with an Electron Impact (EI) ionization source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

The solution is injected into the GC, where the compound is vaporized and separated from the solvent.

EI-MS Acquisition Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature in identifying bromine-containing fragments.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility of 2-Bromo-4-methylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-methylbenzaldehyde, a crucial intermediate in organic synthesis. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation development. This document consolidates available information on its physical and chemical properties, outlines a detailed experimental protocol for solubility determination, and visualizes a key synthetic pathway.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is critical before delving into its solubility characteristics.

| Property | Value |

| CAS Number | 824-54-4 |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol |

| Appearance | White to cream or pale yellow crystals, powder, or fused solid.[1] |

| Melting Point | 30-35 °C (lit.) |

| Boiling Point | 114-115 °C at 5 Torr |

| Synonyms | 2-bromo-p-tolualdehyde, 3-Bromo-4-formyltoluene |

Solubility Profile

Quantitative, publicly available data on the solubility of this compound in a wide array of common organic solvents is limited. However, based on the general principles of solubility for aldehydes and ketones, a qualitative assessment can be made. Aldehydes are generally fairly soluble in organic solvents such as benzene, ether, methanol, and chloroform. The solubility of aldehydes and ketones tends to decrease as the length of the alkyl chain increases.

Due to the presence of a polar carbonyl group and a largely non-polar aromatic ring, this compound is expected to exhibit good solubility in a range of organic solvents. The principle of "like dissolves like" suggests that it will be more soluble in solvents with similar polarity.

Experimental Protocol for Solubility Determination

In the absence of readily available quantitative data, the following detailed experimental protocol, based on the isothermal shake-flask method followed by gravimetric analysis, can be employed to determine the solubility of this compound in various organic solvents.[2][3][4] This method is robust and widely accepted for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-